2-(4-Chlorobenzoyl)benzoic acid CAS number 85-56-3 properties
2-(4-Chlorobenzoyl)benzoic acid CAS number 85-56-3 properties
An In-Depth Technical Guide to 2-(4-Chlorobenzoyl)benzoic Acid (CAS 85-56-3)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorobenzoyl)benzoic acid, identified by CAS number 85-56-3, is a bifunctional aromatic compound of significant interest in synthetic organic chemistry. Structurally, it is a derivative of benzoic acid featuring a 4-chlorobenzoyl substituent at the ortho-position, which imparts a unique combination of steric and electronic properties. This dual functionality—a carboxylic acid and a diaryl ketone—makes it a versatile and crucial intermediate. Its primary value lies in its role as a precursor for a range of high-value molecules, including active pharmaceutical ingredients (APIs) and advanced dye systems.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and safety protocols, grounded in established scientific literature and safety data.
PART 1: Physicochemical and Spectroscopic Properties
2-(4-Chlorobenzoyl)benzoic acid typically presents as a white to off-white or pale yellow crystalline solid.[3][4][5] Its molecular structure, containing both a hydrogen bond donor (carboxylic acid) and acceptor (carbonyl groups), influences its physical properties, such as its melting point and solubility. It is sparingly soluble in water but demonstrates greater solubility in organic solvents like acetonitrile, ethanol, benzene, and acetone.[2][4][5]
Key Property Data Summary
The fundamental physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 85-56-3 | [4][6][7] |
| Molecular Formula | C₁₄H₉ClO₃ | [4][6][7] |
| Molecular Weight | 260.67 g/mol | [4][6][7] |
| Appearance | White to Off-White Crystalline Powder | [4][5][8] |
| Melting Point | 146-150 °C | [4][9] |
| Boiling Point | 470.8 ± 30.0 °C (Predicted) | [9] |
| Density | 1.357 ± 0.06 g/cm³ (Predicted) | [9] |
| Water Solubility | 136 mg/L at 20°C | [9] |
| pKa | 3.26 ± 0.36 (Predicted) | [9] |
| InChI Key | YWECCEXWKFHHQJ-UHFFFAOYSA-N | [5][9] |
Spectroscopic Profile
Spectroscopic data is crucial for the structural confirmation of 2-(4-Chlorobenzoyl)benzoic acid.
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¹H NMR: (500 MHz, CDCl₃) δ: 9.85 (brs, 1H, -COOH), 8.08 (d, J = 7.8 Hz, 1H), 7.67-7.63 (m, 3H), 7.58 (dt, J = 0.8, 7.7 Hz, 1H), 7.39-7.35 (m, 3H).[3] The broad singlet at a high chemical shift is characteristic of the carboxylic acid proton.
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Mass Spectrometry (ESI): m/z = 259.0 [M-H]⁻, corresponding to the deprotonated molecule.[3]
PART 2: Synthesis and Manufacturing
The most prevalent and industrially scalable method for synthesizing 2-(4-Chlorobenzoyl)benzoic acid is the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.[3][10] This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[10][11]
Causality in Synthesis Protocol
The choice of a strong Lewis acid like AlCl₃ is critical; it coordinates with the carbonyl oxygen of the phthalic anhydride, breaking the anhydride ring and generating a highly reactive acylium ion.[12] Chlorobenzene serves as the nucleophilic aromatic substrate. The reaction must be conducted under anhydrous conditions, as moisture would hydrolyze the AlCl₃ catalyst, rendering it inactive. A stoichiometric amount of the catalyst is required because the product ketone forms a stable complex with AlCl₃, which must be hydrolyzed during workup to liberate the final product.[11]
Detailed Laboratory Synthesis Protocol
The following protocol is a representative method for laboratory-scale synthesis.
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Setup: Equip a round-bottomed flask with a magnetic stirrer, a reflux condenser, and a gas inlet/outlet protected by a drying tube (e.g., CaCl₂). Ensure all glassware is oven-dried to remove moisture.
-
Reagent Charging: To a solution of phthalic anhydride (0.2 mol) in dried chlorobenzene (122 mL), add well-ground anhydrous aluminum chloride (0.48 mol) portion-wise with stirring.[10]
-
Reaction Execution: The addition of AlCl₃ is exothermic, causing the reaction temperature to rise. Control the temperature to maintain a moderate reflux, using an ice bath if necessary. Continue refluxing for approximately 1 hour.[10] The reaction mixture will gradually solidify.
-
Workup and Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously add 300 mL of water dropwise to the solidified product to hydrolyze the aluminum complex and quench the reaction.[10] This step is highly exothermic and will generate HCl gas; adequate ventilation is essential.
-
Isolation: The crude product precipitates as a white solid. Isolate the precipitate by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with water, followed by a wash with cold ethanol to remove unreacted starting materials and byproducts.[10] For higher purity, the crude product can be recrystallized from a suitable solvent such as benzene or an ethanol/water mixture.[10]
Synthesis Workflow Diagram
Caption: Intramolecular cyclization to form 2-chloroanthraquinone.
PART 4: Applications in Research and Industry
2-(4-Chlorobenzoyl)benzoic acid is not typically an end-product but rather a high-value intermediate. Its applications are diverse, spanning pharmaceuticals, dyes, and polymer science.
-
Pharmaceutical Synthesis: It is a key raw material for the production of Chlorthalidone, a thiazide-like diuretic used to treat hypertension and edema. [1][2]The synthesis involves the reaction of 2-(4-Chlorobenzoyl)benzoic acid with a sulfonamide-containing reactant, showcasing its utility in constructing complex API scaffolds.
-
Dye Manufacturing: As detailed above, it is the direct precursor to 2-chloroanthraquinone. [2][13]2-Chloroanthraquinone is a fundamental building block for a wide array of anthraquinone dyes, which are known for their brightness and stability.
-
Polymer Science: The compound is used in the preparation of bisphthalazinone monomers. These monomers are essential for synthesizing high-performance polymers like poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s, which possess excellent thermal stability and mechanical properties. [4]
PART 5: Safety, Handling, and Toxicology
As with any chemical reagent, proper handling of 2-(4-Chlorobenzoyl)benzoic acid is essential to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed.
GHS Hazard Information
The compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed. [7]* H315: Causes skin irritation. [7][14]* H319: Causes serious eye irritation. [7][14]* H335: May cause respiratory irritation. [7][14]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [14]* Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [14][15] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [14][16] * Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved particulate respirator (e.g., N95). * Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling. [14][16]
-
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician. [14][16]* In Case of Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, consult a physician. [14][16]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing for at least 15 minutes and consult a physician. [14][16]* If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. [14][16]
References
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PrepChem.com. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]
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Sarex Fine Chemicals. (n.d.). 2(4-Chlorobenzoyl) Benzoic Acid. Retrieved from [Link]
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Chemcasts. (n.d.). Thermophysical Properties of 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-(4'-Chlorobenzoyl)benzoic acid. Retrieved from [Link]
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LookChem. (n.d.). 2-(4-Chlorobenzoyl)benzoic Acid: Key Intermediate for Pharma & Dyes. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of β-chloroanthraquinone. Retrieved from [Link]
- Google Patents. (n.d.). US4379092A - Process for the preparation of anthraquinone and its substituted derivatives.
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TradeIndia. (n.d.). Chlorobenzoyl Benzoic Acid Manufacturer Exporter Supplier. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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